molecular formula C10H18N4O B1229856 Guanidine, (4,5-dipropyl-2-oxazolyl)- CAS No. 98911-31-0

Guanidine, (4,5-dipropyl-2-oxazolyl)-

Cat. No.: B1229856
CAS No.: 98911-31-0
M. Wt: 210.28 g/mol
InChI Key: AELNGSYDNICUTH-UHFFFAOYSA-N
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Description

Guanidine, (4,5-dipropyl-2-oxazolyl)- is an organic compound belonging to the family of guanidines. It is a heterocyclic compound with significant potential in therapeutic and industrial applications. The molecular formula of this compound is C10H18N4O, and it has a molecular weight of 210.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidines, including Guanidine, (4,5-dipropyl-2-oxazolyl)-, typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:

    Transition-Metal-Catalyzed Synthesis: This method involves the formation of C–N bonds using transition metal catalysts.

    Catalytic Guanylation Reaction: Amines react with carbodiimides in the presence of a catalyst to form guanidines.

    Tandem Catalytic Guanylation/Cyclization Reactions: This approach combines guanylation and cyclization in a single step.

Chemical Reactions Analysis

Types of Reactions: Guanidine, (4,5-dipropyl-2-oxazolyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction may yield amines.

Scientific Research Applications

Guanidine, (4,5-dipropyl-2-oxazolyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and DNA binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Guanidine, (4,5-dipropyl-2-oxazolyl)- involves its interaction with molecular targets and pathways. It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This compound may also interact with specific enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

    Guanidine: A strong organic base used in various applications, including muscle weakness treatment and protein denaturation.

    Thiourea: Similar to guanidine but contains sulfur instead of oxygen.

    Cyanamide: Used in the synthesis of guanidines and other nitrogen-containing compounds.

Uniqueness: Guanidine, (4,5-dipropyl-2-oxazolyl)- is unique due to its specific heterocyclic structure, which imparts distinct chemical and biological properties. Its potential therapeutic and industrial applications set it apart from other guanidines.

Properties

IUPAC Name

2-(4,5-dipropyl-1,3-oxazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-3-5-7-8(6-4-2)15-10(13-7)14-9(11)12/h3-6H2,1-2H3,(H4,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELNGSYDNICUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(OC(=N1)N=C(N)N)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388900
Record name Guanidine, (4,5-dipropyl-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98911-31-0
Record name Guanidine, (4,5-dipropyl-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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